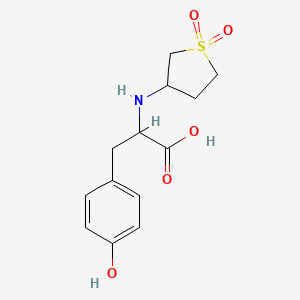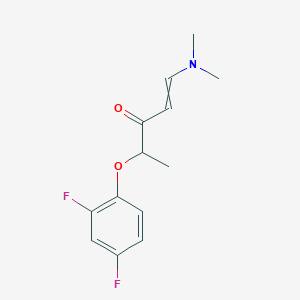
2-(1,1-Dioxo-tetrahydrothiophen-3-ylamino)-3-(4-hydroxy-phenyl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dioxo-tetrahydrothiophen-3-ylamino)-3-(4-hydroxy-phenyl)-propionic acid, commonly known as DHTPA, is a powerful synthetic compound that has been used in various scientific research applications. It is a derivative of the amino acid phenylalanine and is widely used in the synthesis of pharmaceuticals, food additives, and other industrial products. DHTPA is also used in the synthesis of various peptides, proteins, and other biomolecules.
科学的研究の応用
Structure-Activity Relationships of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) possess significant biological properties, including antioxidant activities, which are influenced by their structural features. Studies have shown the importance of the unsaturated bond in the side chain and the ortho-dihydroxy phenyl group (catechol moiety) for their activity. Modifications such as alterations in the aromatic ring and the carboxylic function (e.g., esterification and amidation) affect their antioxidant effectiveness. These findings provide insights into the development of potent antioxidant molecules through medicinal chemistry (Razzaghi-Asl et al., 2013).
Degradation of Lignin Model Compounds
Research on the acidolysis of β-O-4-type lignin model compounds has revealed significant insights into the mechanism of bond cleavage, highlighting the role of the γ-hydroxymethyl group and the potential of enol ether compounds in lignin degradation. These findings underscore the complexity of lignin decomposition and the potential for developing novel approaches to lignin valorization (Yokoyama, 2015).
Sorption of Phenoxy Herbicides
Studies on the sorption of 2,4-D and other phenoxy herbicides to soil and organic matter have emphasized the role of soil parameters such as pH and organic carbon content in their sorption behavior. This research aids in understanding the environmental fate of these compounds and informs the development of strategies for mitigating their impact (Werner et al., 2012).
Pharmacological Review of Chlorogenic Acid
Chlorogenic acid, a phenolic compound with low toxicity, exhibits a range of biological activities including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. Its role as a precursor of other phenolic compounds and its presence in various plants and traditional Chinese herbs highlight its potential for therapeutic applications (Pei et al., 2016).
Chemistry and Biochemistry of Plant Betalains
Betalains, vacuolar pigments in plants, have been identified as significant for their chemosystematic markers and potential therapeutic applications. Their synthesis, structural diversity, and biological activities, including antioxidant and anti-inflammatory effects, underscore their importance in pharmacology and food science (Khan & Giridhar, 2015).
In Vitro and In Vivo Antioxidant Activities of Hydroxycinnamates
Research on hydroxycinnamates like ferulic, coumaric, caffeic, and sinapic acids has demonstrated their potent antioxidant activities both in vitro and in vivo. These compounds play a crucial role in scavenging reactive oxygen species and protecting against oxidative stress, suggesting their potential for inclusion in foods to enhance health benefits (Shahidi & Chandrasekara, 2010).
Wastewater Treatment in the Pesticide Industry
Advancements in treating pesticide industry wastewater have focused on biological processes and activated carbon for removing toxic pollutants. These studies provide insights into effective strategies for mitigating the environmental impact of pesticide production and ensuring the safety of water resources (Goodwin et al., 2018).
特性
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-11-3-1-9(2-4-11)7-12(13(16)17)14-10-5-6-20(18,19)8-10/h1-4,10,12,14-15H,5-8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTCSAGSLQALNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378200 |
Source


|
| Record name | SBB028064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
415919-39-0 |
Source


|
| Record name | SBB028064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)




![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)
![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)




